molecular formula C17H20ClNO3 B1521755 o-Benzyl-d-serine benzyl ester hcl CAS No. 1279028-21-5

o-Benzyl-d-serine benzyl ester hcl

Cat. No. B1521755
M. Wt: 321.8 g/mol
InChI Key: BGAVLJMLSSCOSD-PKLMIRHRSA-N
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Description

“o-Benzyl-d-serine benzyl ester hcl”, also known as O- and N-Benzyl protected D-Serine benzyl ester HCl or BDSB, is a synthetic compound used in various fields of research and industry. It is a derivative of serine, an amino acid, and has the molecular formula C17H20ClNO3 .


Molecular Structure Analysis

The molecular structure of “o-Benzyl-d-serine benzyl ester hcl” can be represented by the SMILES string NC@HC(O)=O . This indicates that the molecule contains a chiral center at the alpha carbon of the serine moiety, with the amino group (N), the benzyl ester group (COCc1ccccc1), and the carboxyl group (C(O)=O) attached to it.


Physical And Chemical Properties Analysis

“o-Benzyl-d-serine benzyl ester hcl” is a white to yellow solid . It has a molecular weight of 321.8 g/mol . The optical activity of a related compound, “o-Benzyl-D-serine”, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .

Scientific Research Applications

Enzymatic Inhibition and Activity

  • Human Carboxylesterase 1 (hCE1) Inhibition : Studies have explored the inhibitory effects of triterpenoids and their derivatives, including structures similar to o-Benzyl-d-serine benzyl ester, on hCE1, highlighting the potential for developing selective inhibitors for therapeutic applications (Li-Wei Zou et al., 2017).

Chemical Synthesis and Modification

  • Peptide Ligation : Research demonstrates the use of serine/threonine-based chemoselective ligation methods, utilizing esters similar to o-Benzyl-d-serine benzyl ester, for synthesizing peptides with natural linkages, offering new strategies for peptide and protein engineering (Xuechen Li et al., 2010).

Polymer Science

  • Synthesis of Poly(α-hydroxy acids) : Research on the synthesis of polymers containing derivatives of serine, including efforts to create degradable, water-soluble poly(α-hydroxy acids) for potential biomedical applications, illustrates the versatility of serine esters in developing novel materials (Yanbing Lu et al., 2012).

Environmental and Material Sciences

  • Biodegradation of Pesticides : Investigations into the role of esterases in degrading ester-containing pesticides show the relevance of understanding the chemical behavior of serine esters in environmental contexts, potentially guiding bioremediation efforts (P. Bhatt et al., 2021).

properties

IUPAC Name

benzyl (2R)-2-amino-3-phenylmethoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVLJMLSSCOSD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Benzyl-d-serine benzyl ester hcl

CAS RN

21948-10-7
Record name 21948-10-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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